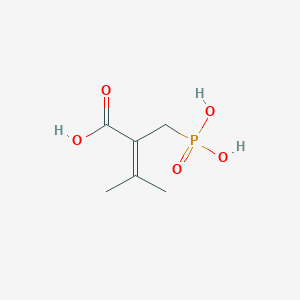

3-Methyl-2-(phosphonomethyl)but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-2-(phosphonomethyl)but-2-enoic acid is an organic compound with the molecular formula C₆H₁₁O₅P It is a derivative of butenoic acid, characterized by the presence of a phosphonomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid typically involves the reaction of 3-methyl-2-butenoic acid with a phosphonomethylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(phosphonomethyl)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into different phosphonomethyl derivatives.

Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, reduced phosphonomethyl derivatives, and substituted phosphonomethyl compounds .

Scientific Research Applications

3-Methyl-2-(phosphonomethyl)but-2-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 3-Methyl-2-(phosphonomethyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonomethyl group plays a crucial role in binding to these targets, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-2-butenoic acid: Lacks the phosphonomethyl group, making it less reactive in certain chemical reactions.

2-Butenoic acid: A simpler structure without the methyl and phosphonomethyl groups, leading to different chemical properties.

Phosphonomethyl derivatives: Compounds with similar phosphonomethyl groups but different core structures.

Uniqueness

3-Methyl-2-(phosphonomethyl)but-2-enoic acid is unique due to the presence of both a methyl group and a phosphonomethyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

Overview of 3-Methyl-2-(phosphonomethyl)but-2-enoic Acid

This compound, commonly referred to as MPMB, is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a phosphonomethyl group attached to a butenoic acid backbone, which confers unique properties that may influence its biological interactions.

The biological activity of MPMB is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. It is known to act as an inhibitor of certain enzymes in the shikimic acid pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. This pathway is absent in animals, making MPMB a potential candidate for herbicide development.

Key Mechanisms:

- Enzyme Inhibition: MPMB inhibits 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), a key enzyme in the shikimic acid pathway.

- Metabolic Disruption: By inhibiting this pathway, MPMB can disrupt the synthesis of essential amino acids, leading to growth inhibition in target organisms.

Antimicrobial Activity

Research has indicated that MPMB exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

Table 1: Antimicrobial Activity of MPMB

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Herbicidal Properties

MPMB has been evaluated for its herbicidal potential. Studies have shown that it can effectively control certain weed species by targeting their metabolic pathways.

Case Study: Herbicidal Efficacy

In a controlled greenhouse study, MPMB was applied at varying concentrations to common weed species such as Amaranthus retroflexus and Chenopodium album. The results indicated a significant reduction in biomass and chlorophyll content at concentrations above 100 µg/mL, demonstrating its potential as an effective herbicide.

Safety and Toxicity

While MPMB shows promise as an antimicrobial and herbicidal agent, its safety profile must be considered. Toxicological studies are necessary to evaluate its effects on non-target organisms, including beneficial plants and soil microbes.

Toxicity Assessment

Table 2: Toxicity Data

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Daphnia magna | 10 | Moderate toxicity observed |

| Rainbow trout | 5 | High mortality at elevated doses |

Properties

Molecular Formula |

C6H11O5P |

|---|---|

Molecular Weight |

194.12 g/mol |

IUPAC Name |

3-methyl-2-(phosphonomethyl)but-2-enoic acid |

InChI |

InChI=1S/C6H11O5P/c1-4(2)5(6(7)8)3-12(9,10)11/h3H2,1-2H3,(H,7,8)(H2,9,10,11) |

InChI Key |

PBLMAJPRJSXUNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CP(=O)(O)O)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.